molecular formula C16H14ClN5O2 B14691088 5-Chloro-4'-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide CAS No. 24023-94-7

5-Chloro-4'-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide

Cat. No.: B14691088
CAS No.: 24023-94-7
M. Wt: 343.77 g/mol
InChI Key: FLGUMSWYIBOVOS-UHFFFAOYSA-N
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Description

5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide is an organic compound with the molecular formula C₁₆H₁₄ClN₅O₂. This compound features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their high nitrogen content and stability, making them valuable in various chemical and pharmaceutical applications .

Preparation Methods

The synthesis of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting sodium azide with an appropriate nitrile in the presence of a catalyst such as zinc chloride.

    Attachment of the Tetrazole Ring to the Benzanilide Core: The tetrazole ring is then attached to the benzanilide core through a nucleophilic substitution reaction.

Industrial production methods may involve the use of microwave-assisted synthesis or heterogeneous catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include sodium azide, zinc chloride, and various organic solvents. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide involves its interaction with specific molecular targets. The tetrazole ring can act as a bio-isosteric replacement for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide can be compared with other tetrazole-containing compounds such as:

The uniqueness of 5-Chloro-4’-methyl-2-(1H-tetrazol-5-ylmethoxy)benzanilide lies in its specific substitution pattern and the presence of both a tetrazole ring and a benzanilide core, which confer distinct chemical and biological properties.

Properties

CAS No.

24023-94-7

Molecular Formula

C16H14ClN5O2

Molecular Weight

343.77 g/mol

IUPAC Name

5-chloro-N-(4-methylphenyl)-2-(2H-tetrazol-5-ylmethoxy)benzamide

InChI

InChI=1S/C16H14ClN5O2/c1-10-2-5-12(6-3-10)18-16(23)13-8-11(17)4-7-14(13)24-9-15-19-21-22-20-15/h2-8H,9H2,1H3,(H,18,23)(H,19,20,21,22)

InChI Key

FLGUMSWYIBOVOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OCC3=NNN=N3

Origin of Product

United States

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